molecular formula C12H18N2OS B4018557 1-Butan-2-yl-3-(2-methoxyphenyl)thiourea

1-Butan-2-yl-3-(2-methoxyphenyl)thiourea

Cat. No.: B4018557
M. Wt: 238.35 g/mol
InChI Key: OVUDTCZDVUKMJP-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(2-methoxyphenyl)thiourea is a substituted thiourea derivative featuring a branched butan-2-yl (sec-butyl) group and a 2-methoxyphenyl substituent on the thiourea scaffold. Thioureas are versatile compounds known for their diverse applications in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and metal-coordination properties . The 2-methoxyphenyl group in this compound likely enhances π-π stacking interactions and modulates electronic effects, while the branched alkyl chain may influence lipophilicity and solubility .

Properties

IUPAC Name

1-butan-2-yl-3-(2-methoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-4-9(2)13-12(16)14-10-7-5-6-8-11(10)15-3/h5-9H,4H2,1-3H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDTCZDVUKMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butan-2-yl-3-(2-methoxyphenyl)thiourea typically involves the reaction of 2-methoxyaniline with butan-2-isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

2-Methoxyaniline+Butan-2-isothiocyanateThis compound\text{2-Methoxyaniline} + \text{Butan-2-isothiocyanate} \rightarrow \text{this compound} 2-Methoxyaniline+Butan-2-isothiocyanate→this compound

The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-(2-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-Butan-2-yl-3-(2-methoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Butan-2-yl-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit the activity of certain enzymes. Additionally, the aromatic ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thioureas

Compound Substituents Key Interactions Reference
1-Butan-2-yl-3-(2-methoxyphenyl)thiourea Butan-2-yl, 2-methoxyphenyl Predicted: N–H···S, weak van der Waals Inferred
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea 2-Chlorobenzoyl, 3-methoxyphenyl N–H···O (intramolecular), N–H···S (intermolecular)
1-Benzoyl-3-(4-hydroxyphenyl)thiourea Benzoyl, 4-hydroxyphenyl O–H···S, syn–anti conformation

Cholinesterase Inhibition

  • 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea (C21) () exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) with IC₅₀ values of 0.04 μM and 0.06 μM, respectively. Docking studies reveal interactions with the catalytic triad (Glu225, Ser226, His466) of AChE .
  • This compound may show reduced activity compared to C21 due to the absence of the coumarin moiety, which enhances binding via π-π stacking.

Antimicrobial Activity

  • Thiourea derivative TD4 () demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the role of substituent polarity and hydrogen bonding in antimicrobial efficacy .

Physicochemical Properties

  • Solubility : Aromatic thioureas (e.g., 1-(4-nitrophenyl)thioureas in ) exhibit lower aqueous solubility due to planar aromatic rings, while alkyl derivatives like this compound may show improved solubility in organic solvents .

Table 3: Predicted Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility Profile
This compound 254.37 g/mol ~3.2 Moderate in DMSO, low in H₂O
(2-Methoxyphenyl)thiourea () 182.24 g/mol 1.8 Low in H₂O, high in ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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